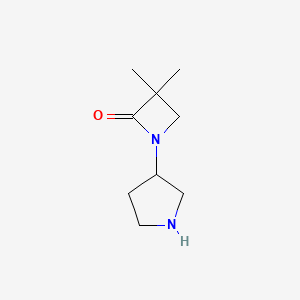

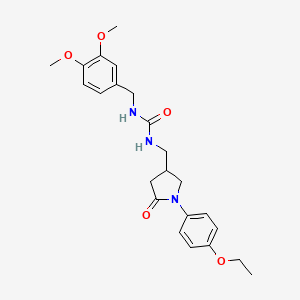

3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one is a highly functionalized structure that is part of a broader class of organic compounds featuring both pyrrolidine and azetidinone moieties. These compounds are of significant interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related pyrrolidine and azetidinone systems has been explored in recent studies. For instance, a rapid and stereocontrolled synthesis of racemic and optically pure highly functionalized pyrrolizidine systems has been achieved through the rearrangement of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides. This process involves a selective bond cleavage of the four-membered ring, followed by a rearrangement under the reaction conditions, which is compatible with a variety of substrates .

Molecular Structure Analysis

Although the specific molecular structure of 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one is not detailed in the provided papers, related compounds have been characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray single crystal diffraction. These methods are crucial for determining the arrangement of atoms within a molecule and can provide insights into the stereochemistry and electronic properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often investigated through their participation in 1,3-dipolar cycloaddition reactions. A mild one-pot, three-component synthesis of highly functionalized pyrrolidines has been reported, which involves cascade imine to azomethine ylide to 1,3-dipolar cycloadditions. This method has shown good chemo-, regio-, and stereoselectivities, and it is noteworthy for its ability to generate previously inaccessible azomethine ylides from enolizable aldehydes .

Physical and Chemical Properties Analysis

Scientific Research Applications

Key Intermediates in Synthesis

3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one is utilized as a key intermediate in the synthesis of various compounds. For instance, it plays a crucial role in the preparation of premafloxacin, an antibiotic targeting veterinary pathogens (Fleck, Mcwhorter, DeKam, & Pearlman, 2003). The synthesis involves critical steps like asymmetric Michael addition and stereoselective alkylation.

Organocatalysis

This compound is significant in organocatalysis, particularly in catalyzing asymmetric Michael addition reactions (Cui Yan-fang, 2008). Such catalytic processes are essential for creating compounds with high yield and excellent enantioselectivities.

Gold(I)-Catalyzed Reactions

In chemical synthesis, 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one is involved in Gold(I)-catalyzed cyclization/nucleophilic substitution reactions. These reactions are utilized to synthesize polysubstituted pyrrolin-4-ones, offering a pathway to create complex organic compounds (Miaskiewicz, Weibel, Pale, & Blanc, 2016).

In Crystallography

The compound is also significant in the study of crystallography, specifically in understanding molecular-electronic structures and hydrogen bonding. It helps in analyzing the formation of broad ribbons and sheets in molecular structures (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Synthesis of Polysubstituted Pyrrolidines

3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one is instrumental in the synthesis of novel pyrrolidine compounds linked to 1,2,3-triazole derivatives. These compounds are characterized for their structure and anti-proliferative activities, indicating potential pharmaceutical applications (Ince et al., 2020).

Safety and Hazards

The safety data sheet for 3,3-Dimethyl-1-pyrrolidin-3-ylazetidin-2-one indicates that it is a dangerous substance . The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3,3-dimethyl-1-pyrrolidin-3-ylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-9(2)6-11(8(9)12)7-3-4-10-5-7/h7,10H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVXFJPOZYIGFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2CCNC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2375274-48-7 |

Source

|

| Record name | 3,3-dimethyl-1-(pyrrolidin-3-yl)azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

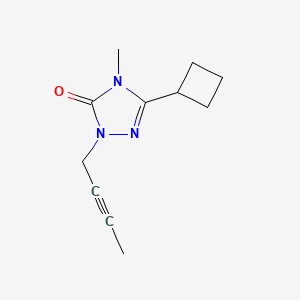

![methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3001083.png)

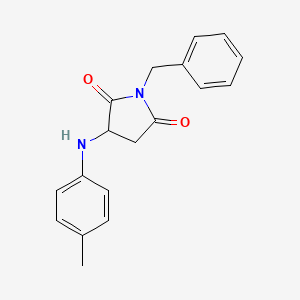

![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-cyclohexylmethanone](/img/structure/B3001088.png)

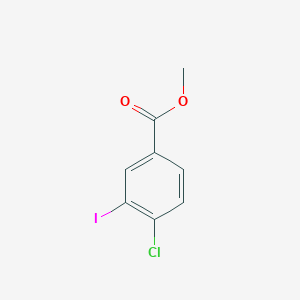

![4-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3001089.png)

![(E)-ethyl 3-(4-chlorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3001092.png)

![8-chloro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3001093.png)

![Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl-](/img/structure/B3001101.png)

![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3001103.png)

![N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B3001104.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3001105.png)